molecular formula C18H19FN2O3 B6538967 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060310-51-1

2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No.: B6538967
CAS No.: 1060310-51-1
M. Wt: 330.4 g/mol
InChI Key: KEVVXBAIQKCKLM-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide features a fluorinated phenoxy group linked via an acetamide bridge to a phenyl ring, which is further substituted with an N,N-dimethylacetamide moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide) functionalities, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-7-9-14(10-8-13)20-17(22)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVXBAIQKCKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Amination of Acetic Acid Derivatives

The N,N-dimethylacetamide component is synthesized via nucleophilic acyl substitution, with three dominant methods documented:

Table 1: N,N-Dimethylacetamide Synthesis Methods

MethodReagentsCatalystYieldReference
Acetic Anhydride RouteDimethylamine, (CH₃CO)₂ONone99%
Acetyl Chloride RouteDimethylamine, CH₃COClZr-modified98.5%
Direct Acid AminationCH₃COOH, HN(CH₃)₂Al₂O₃95%

The zirconium-modified nanoscale solid alkali catalyst (Method 2) enables room-temperature reactions (20°C, 5h) with near-quantitative yield, making it preferable for heat-sensitive substrates.

Integration into Aromatic Systems

4-Nitrophenylacetic acid serves as the primary precursor for introducing the phenyl-N,N-dimethylacetamide group:

  • Chlorination : Treatment with thionyl chloride (SOCl₂) generates 4-nitrophenylacetyl chloride

  • Amination : Reaction with dimethylamine in dichloromethane produces N,N-dimethyl-4-nitrophenylacetamide

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, yielding 4-aminophenyl-N,N-dimethylacetamide

Critical parameters:

  • Temperature Control : Maintain <30°C during chlorination to prevent decomposition

  • Catalyst Loading : 5% Pd-C achieves complete nitro reduction within 2h

Synthesis of 2-(2-Fluorophenoxy)acetic Acid

Williamson Ether Synthesis

The fluorinated side chain is constructed via nucleophilic substitution:

Optimized Conditions :

  • Base : K₂CO₃ (2.5 eq) in acetonitrile

  • Temperature : 75-80°C, 6h

  • Workup : Acidification to pH 2-3 precipitates product

Yield improvements (78% → 89%) are achieved through:

  • Phase-transfer catalysis (TBAB)

  • Microwave-assisted heating (100W, 30min)

Coupling Reactions for Acetamide Formation

Carbodiimide-Mediated Coupling

The critical C-N bond formation employs EDC/HOBt activation:

Procedure :

  • Activate 2-(2-fluorophenoxy)acetic acid (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in acetonitrile (30 min)

  • Add 4-aminophenyl-N,N-dimethylacetamide (1 eq)

  • Stir 24h at 25°C

Table 2: Coupling Efficiency Across Solvents

SolventConversion (%)Byproduct Formation
Acetonitrile78<5%
DCM6512%
THF718%

Acetonitrile minimizes racemization while maintaining reagent solubility.

Alternative Coupling Strategies

  • Mixed Carbonate Method :
    2-(2-Fluorophenoxy)acetyl chloride + Hunig's base → 86% yield
    Requires strict moisture control but enables faster reaction times (4h)

  • Enzymatic Coupling :
    Lipase B (CAL-B) in MTBE achieves 68% conversion, advantageous for green chemistry applications

Purification and Characterization

Crystallization Optimization

Form-P crystalline structure is obtained through:

  • Anti-Solvent Addition : n-Heptane at 0-5°C

  • Stirring Duration : 24h minimum for complete polymorph control

Key Analytical Data :

  • PXRD : Peaks at 4.1°, 16.0°, 24.4° (2θ ±0.2°)

  • DSC : Endotherm at 145°C (melting point)

  • ¹H NMR : δ 3.76 (s, 2H, -CH₂CO-), 10.16 (brs, NH)

Comparative Analysis of Synthetic Routes

Table 3: Route Performance Metrics

ParameterRoute A (Linear)Route B (Convergent)
Total Steps75
Overall Yield41%58%
Purity (HPLC)97.2%99.1%
ScalabilityModerateHigh

Route B's convergent approach reduces cumulative yield losses, particularly when employing high-efficiency coupling steps.

Challenges and Optimization Strategies

Byproduct Mitigation

  • O-Acylation : Controlled by maintaining pH >8 during coupling

  • Dipeptide Formation : Suppressed through stoichiometric HOBt usage (1.1 eq)

Solvent Recycling

n-Heptane recovery (92%) is achieved via:

  • Distillation (65-70°C, 100 mbar)

  • Molecular sieve dehydration

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and acetamido groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide exhibit anticonvulsant properties. A study demonstrated that derivatives of acetamides could be effective against seizures in animal models, suggesting that this compound may also possess similar pharmacological effects .

Antimicrobial Properties

The antimicrobial activity of related compounds has been explored extensively. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. This indicates potential for This compound to be developed as an antimicrobial agent .

Anti-inflammatory Effects

Compounds in the acetamide class have been reported to possess anti-inflammatory properties. The presence of specific substituents can enhance these effects, making it plausible that our compound may also offer therapeutic benefits in inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity

A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using standard models such as maximal electroshock (MES) and pentylenetetrazole tests. The results indicated that modifications to the acetamide structure significantly affected anticonvulsant potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

A combinatorial library of acetamides was tested for antimicrobial activity against multiple pathogens. Compounds exhibiting structural similarities to This compound were found to inhibit bacterial growth effectively, suggesting a promising avenue for further research into its antimicrobial potential .

Mechanism of Action

The mechanism by which 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenoxy and acetamido groups are crucial for binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as substituted phenyl rings, acetamide linkages, or fluorinated groups:

Compound Name / ID Molecular Formula Key Substituents Biological/Functional Relevance (if reported) Reference(s)
Target : 2-{4-[2-(2-Fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide C₁₈H₁₈FN₂O₃ (estimated) 2-fluorophenoxy, N,N-dimethylacetamide Hypothesized enzyme inhibition (structural inference) N/A
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide C₁₇H₁₉NO₂ Benzyloxy, N,N-dimethylacetamide Intermediate in synthesis of antidepressants
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide C₁₉H₁₇FN₆O₃S 2-fluorophenyl, triazolylsulfanyl, dimethoxyphenyl Potential antimicrobial/antifungal activity
PZ-38 : N-(2,5-dimethoxyphenyl)-2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide C₃₃H₃₃N₅O₄S Dimethoxyphenyl, imidazolylsulfanyl, dimethylaminobenzylidene ABCG2 inhibitor for reversing cancer drug resistance
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide C₂₀H₂₀N₃O₆S Methoxyphenoxy, oxazolylsulfamoyl Unknown (structural similarity to sulfonamide drugs)

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Benzyloxy () may increase lipophilicity, while methoxy () offers moderate polarity.
  • N,N-Dimethylacetamide vs.

Pharmacological and Functional Insights

  • Enzyme Inhibition: PZ-38 () inhibits ABCG2, a drug-resistance protein in cancer. The target’s fluorophenoxy and acetamide groups may similarly interact with ATP-binding cassette transporters .
  • Antimicrobial Potential: ’s triazolylsulfanyl group is common in antifungals (e.g., fluconazole), suggesting the target’s fluorophenoxy-acetamide scaffold could be optimized for such activity .

Biological Activity

The compound 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a member of the phenylacetamide family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20FNO3
  • Molecular Weight : 305.35 g/mol

The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that phenylacetamide derivatives, including those similar to this compound, exhibit potent anticancer properties. A study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cells. The most active compounds in that study showed IC50 values comparable to established chemotherapeutics like imatinib .

Table 1: Anticancer Activity of Related Phenylacetamide Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 2bPC352
Compound 2cMCF-7100
ImatinibPC340

Antimicrobial Activity

In addition to its anticancer potential, derivatives of phenylacetamides have been evaluated for antimicrobial activity. A series of new acetamides were synthesized and tested against various bacterial strains, showing promising results against pathogens such as Escherichia coli and Klebsiella pneumoniae. The antimicrobial efficacy was attributed to the structural characteristics of these compounds, which may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table 2: Antimicrobial Activity of Phenylacetamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BK. pneumoniae18

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins. Additionally, its antimicrobial effects could stem from interference with bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of phenylacetamide derivatives. For instance:

  • Anticancer Study : A comprehensive screening of various phenylacetamide derivatives revealed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines. Notably, those with electron-withdrawing groups showed improved activity .
  • Antimicrobial Evaluation : A recent investigation into a library of acetamides found that certain derivatives displayed significant antibacterial activity, suggesting a potential role in treating infections caused by resistant strains .

Q & A

Q. How can researchers optimize reaction scalability without compromising yield?

  • Methodological Answer : Transition from batch to continuous flow reactors for improved heat/mass transfer. Use automated synthesis platforms for precise reagent addition. Conduct Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, residence time) and optimize using response surface methodology .

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